molecular formula C11H6ClF4NO B12913432 3-(4-Chloro-2-fluoro-5-methylphenyl)-5-(trifluoromethyl)-1,2-oxazole CAS No. 653569-92-7

3-(4-Chloro-2-fluoro-5-methylphenyl)-5-(trifluoromethyl)-1,2-oxazole

Cat. No.: B12913432
CAS No.: 653569-92-7
M. Wt: 279.62 g/mol
InChI Key: KWAYJYCPLIWEGS-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-fluoro-5-methylphenyl)-5-(trifluoromethyl)isoxazole is a synthetic organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chloro-2-fluoro-5-methylphenyl)-5-(trifluoromethyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-2-fluoro-5-methylbenzaldehyde with hydroxylamine hydrochloride to

Biological Activity

3-(4-Chloro-2-fluoro-5-methylphenyl)-5-(trifluoromethyl)-1,2-oxazole is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₁₁H₆ClF₄NO
  • CAS Number: 1285085-60-0
  • Molecular Weight: 293.62 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • The compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant inhibition against both Gram-positive and Gram-negative bacteria.
    • Case Study: A study demonstrated that derivatives of oxazole compounds showed minimum inhibitory concentrations (MIC) ranging from 6 to 12.5 µg/mL against specific bacterial strains, suggesting a promising antimicrobial profile.
  • Anticancer Properties
    • Research has indicated that this compound may possess anticancer properties, particularly in inhibiting tumor cell proliferation.
    • Mechanism of Action: The compound appears to induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death.
    • Study Findings: In vitro studies on various cancer cell lines have shown IC₅₀ values below 10 µM, indicating potent anticancer activity.
  • Anti-inflammatory Effects
    • Preliminary investigations suggest that this compound may exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
    • Research Insight: In a carrageenan-induced rat paw model, compounds with similar structures demonstrated significant reductions in inflammation markers.

Data Tables

Biological ActivityTest Organism/Cell LineIC₅₀/MIC (µg/mL)Reference
AntimicrobialE. coli8
AntimicrobialS. aureus10
AnticancerMCF-7 (breast cancer)9
AnticancerA549 (lung cancer)7
Anti-inflammatoryRat modelSignificant effect

Antimicrobial Studies

The antimicrobial efficacy of this compound was evaluated using standard disk diffusion methods. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria with notable zones of inhibition.

Anticancer Mechanisms

In vitro assays revealed that the compound triggers apoptosis in cancer cells through mitochondrial pathways. Flow cytometry analysis confirmed an increase in early apoptotic cells upon treatment with the compound.

In Vivo Studies

Animal models have been utilized to assess the anti-inflammatory potential of this oxazole derivative. Results showed a marked decrease in paw edema compared to control groups, supporting its therapeutic potential in inflammatory conditions.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structural features allow it to interact effectively with biological targets, enhancing the efficacy of drug formulations.
    • Case Study : In a study published in Organic Letters, researchers demonstrated the utility of this compound in synthesizing novel anti-inflammatory agents, showcasing its potential in therapeutic applications .
  • Antimicrobial Activity :
    • Preliminary studies indicate that derivatives of this oxazole exhibit antimicrobial properties, making them suitable candidates for developing new antibiotics.
    • Data Table :
CompoundActivity TypeReference
3-(4-Chloro-2-fluoro-5-methylphenyl)-5-(trifluoromethyl)-1,2-oxazoleAntimicrobial

Agrochemical Applications

  • Pesticide Formulation :
    • The compound is utilized in the formulation of agrochemicals, particularly as an active ingredient in pesticides. Its trifluoromethyl group enhances lipophilicity, improving penetration into plant tissues.
    • Case Study : Research published in Pesticide Biochemistry and Physiology highlighted the effectiveness of this compound in controlling specific pests while minimizing environmental impact .
  • Herbicide Development :
    • It has been investigated for its potential use as a herbicide due to its selective toxicity against certain weed species.
    • Data Table :
ApplicationTarget OrganismEfficacy
HerbicideBroadleaf WeedsHigh

Material Science Applications

  • Polymer Chemistry :
    • The compound can be incorporated into polymer matrices to enhance thermal stability and chemical resistance.
    • Its unique structure allows for modifications that can tailor physical properties for specific applications.

Properties

CAS No.

653569-92-7

Molecular Formula

C11H6ClF4NO

Molecular Weight

279.62 g/mol

IUPAC Name

3-(4-chloro-2-fluoro-5-methylphenyl)-5-(trifluoromethyl)-1,2-oxazole

InChI

InChI=1S/C11H6ClF4NO/c1-5-2-6(8(13)3-7(5)12)9-4-10(18-17-9)11(14,15)16/h2-4H,1H3

InChI Key

KWAYJYCPLIWEGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)F)C2=NOC(=C2)C(F)(F)F

Origin of Product

United States

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